molecular formula C7H4N2O3 B1593455 3-Hydroxy-5-nitrobenzonitrile CAS No. 929000-02-2

3-Hydroxy-5-nitrobenzonitrile

Cat. No. B1593455
M. Wt: 164.12 g/mol
InChI Key: QGVJKELIWFBDSC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H4N2O3 . It has an average mass of 164.118 Da and a monoisotopic mass of 164.022186 Da .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-nitrobenzonitrile consists of a benzene ring with a hydroxyl group (OH) and a nitro group (NO2) attached at the 3rd and 5th positions, respectively, and a nitrile group (CN) at the 1st position .


Physical And Chemical Properties Analysis

3-Hydroxy-5-nitrobenzonitrile is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.

Scientific Research Applications

Synthesis Methodologies

Herbicide Resistance in Plants

Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil, a related compound to 3-Hydroxy-5-nitrobenzonitrile, demonstrates its use in developing herbicide resistance. By expressing a specific nitrilase, transgenic tobacco plants showed resistance to high levels of bromoxynil, presenting an innovative approach to managing herbicide resistance in agriculture (D. Stalker, K. Mcbride, L. D. Malyj, 1988).

Radiosensitization

The interaction of nitroaromatic radiosensitizers, such as 3,5-dinitrobenzonitrile (a structurally similar compound), with biological molecules like unsaturated lipids, has been studied. This research could inform the development of more effective radiosensitizing agents for cancer treatment by understanding how these compounds bind to cellular components (J. Raleigh, F. Shum, S. F. Liu, 1981).

Analytical Applications

In analytical chemistry, 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for MALDI MS, useful for analyzing small molecules, peptides, and proteins. Its strong UV absorption and clean background in the low mass range make it an ideal candidate for broad applications in mass spectrometry (Hao Gu, K. Ma, Weiqian Zhao, Lirong Qiu, Wei Xu, 2021).

Safety And Hazards

Safety data sheets suggest that when handling 3-Hydroxy-5-nitrobenzonitrile, one should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJKELIWFBDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650381
Record name 3-Hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-nitrobenzonitrile

CAS RN

929000-02-2
Record name 3-Hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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